

AC1903: A Technical Guide to its Chemical Structure, Properties, and Biological Activity

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Compound of Interest

Compound Name: AC1903

Cat. No.: B1664771

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Abstract

AC1903 is a small molecule inhibitor of Transient Receptor Potential Canonical 5 (TRPC5) channels, which has garnered significant interest for its potential therapeutic applications, particularly in the context of kidney diseases. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and the evolving understanding of the pharmacological characteristics of **AC1903**. Detailed experimental protocols for key assays used to characterize its activity are also presented, alongside visualizations of relevant biological pathways and experimental workflows.

Chemical Structure and Physicochemical Properties

AC1903, with the IUPAC name N-(furan-2-ylmethyl)-1-benzyl-1H-benzo[d]imidazol-2-amine, is a benzimidazole derivative. Its chemical and physical properties are summarized in the tables below.

Table 1: Chemical Identification of AC1903

| Identifier | Value |
|-------------------|--|
| IUPAC Name | N-(furan-2-ylmethyl)-1-benzyl-1H-benzo[d]imidazol-2-amine |
| SMILES | <chem>C1=CC=C(C=C1)CN2C3=CC=CC=C3N=C2NC4=CC=CO4</chem> ^{[1][2]} |
| CAS Number | 831234-13-0 ^{[1][2][3][4][5][6][7][8]} |
| Molecular Formula | C19H17N3O ^{[1][2][3][4][5][6]} |
| Molecular Weight | 303.36 g/mol ^{[2][3][7]} |

Table 2: Physicochemical Properties of AC1903

| Property | Value |
|------------|---|
| Appearance | White to beige powder |
| Purity | ≥98% (HPLC) |
| Solubility | Soluble in DMSO (up to 60 mg/mL) ^[7] |
| Storage | Store at -20°C ^{[2][5]} |

Mechanism of Action and Selectivity

AC1903 was initially identified as a specific and selective inhibitor of the TRPC5 ion channel.^[7] TRPC5 is a calcium-permeable non-selective cation channel that is highly expressed in the brain and kidneys.^[7] However, subsequent and more comprehensive studies have revealed a broader inhibitory profile for **AC1903**.

Primary Target: TRPC5

AC1903 inhibits TRPC5 channel activity with IC₅₀ values reported in the low micromolar range, varying slightly between different assay conditions. For instance, an IC₅₀ of 4.06 μM was determined in a cell-free assay, while a value of 14.7 μM was reported from experiments using HEK-293 cells expressing TRPC5.

Off-Target Activities

Contrary to initial reports suggesting high selectivity, further investigations have demonstrated that **AC1903** also inhibits other members of the TRPC family and even channels from the TRPV family. It has been shown to inhibit TRPC3, TRPC4, and TRPC6 channels with IC₅₀ values also in the low micromolar range. Additionally, **AC1903** inhibits the TRPV4 channel. This broader selectivity profile is a critical consideration when interpreting experimental results obtained using this compound.

Table 3: Inhibitory Activity of AC1903 on TRP Channels

| Channel | IC ₅₀ (μM) | Assay System |
|----------------------------|---|--------------------|
| TRPC5 | 4.06 | Cell-free assay[7] |
| TRPC5 | 14.7 | HEK-293 cells |
| TRPC4 | >100 (initially reported)[5] | - |
| TRPC6 | No significant inhibition (initially reported)[5] | - |
| TRPC3, TRPC4, TRPC6, TRPV4 | Low micromolar range | Further studies |

Pharmacological Properties and Therapeutic Potential

The primary therapeutic potential of **AC1903** has been explored in the context of proteinuric kidney diseases, such as focal segmental glomerulosclerosis (FSGS). Its pharmacological effects are largely attributed to its ability to protect podocytes, the specialized cells in the kidney glomerulus that are crucial for filtration.

Key pharmacological effects include:

- **Reduction of Proteinuria:** In animal models of FSGS, including transgenic rat models and Dahl salt-sensitive rats on a high-salt diet, administration of **AC1903** has been shown to significantly suppress proteinuria.

- Podocyte Protection: **AC1903** prevents podocyte loss and preserves their structural integrity in disease models.
- Inhibition of ROS Production: **AC1903** has been demonstrated to inhibit angiotensin II-induced production of reactive oxygen species (ROS) in podocytes, a key mechanism of podocyte injury.[3]

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of **AC1903**.

Whole-Cell Patch-Clamp Electrophysiology for TRP Channel Inhibition

This protocol is designed to assess the inhibitory effect of **AC1903** on various TRP channels heterologously expressed in HEK-293 cells.

4.1.1. Cell Culture and Transfection:

- Culture HEK-293 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum, 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified atmosphere of 5% CO₂.
- For transfection, plate cells onto glass coverslips in 35 mm dishes.
- Transfect cells with plasmids encoding the specific human TRP channel (e.g., TRPC3, TRPC4, TRPC5, TRPC6, or TRPV4) using a suitable transfection reagent according to the manufacturer's instructions.
- Use cells for patch-clamp recordings 24-48 hours post-transfection.

4.1.2. Electrophysiological Recording:

- Solutions:
 - Extracellular (Bath) Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH.

- Intracellular (Pipette) Solution (in mM): 140 CsCl, 10 HEPES, 10 EGTA, 4 Mg-ATP. Adjust pH to 7.2 with CsOH.
- Recording Procedure:
 - Mount the coverslip with transfected cells onto the recording chamber of an inverted microscope.
 - Perfuse the chamber with the extracellular solution.
 - Fabricate patch pipettes from borosilicate glass capillaries with a resistance of 3-5 MΩ when filled with the intracellular solution.
 - Establish a whole-cell patch-clamp configuration on a transfected cell.
 - Hold the membrane potential at -60 mV.
 - Apply a voltage ramp protocol from -100 mV to +100 mV over 200 ms every 5 seconds to elicit channel currents.
- Drug Application and Data Analysis:
 - Activate the specific TRP channel using its respective agonist (e.g., Englerin A for TRPC4/5, OAG for TRPC3/6, GSK1016790A for TRPV4).
 - Once a stable baseline current is established, perfuse the chamber with the extracellular solution containing various concentrations of **AC1903**.
 - Record the inhibition of the channel current at each concentration.
 - Wash out the compound to observe the reversibility of inhibition.
 - Analyze the data using appropriate software (e.g., pCLAMP, Clampfit).
 - Construct concentration-response curves and calculate the IC₅₀ value by fitting the data to a Hill equation.

Angiotensin II-Induced Reactive Oxygen Species (ROS) Production in Podocytes

This protocol details the measurement of intracellular ROS in cultured podocytes stimulated with angiotensin II and the assessment of the inhibitory effect of **AC1903**.

4.2.1. Cell Culture:

- Culture immortalized mouse or human podocytes on collagen-coated plates in RPMI 1640 medium supplemented with 10% fetal bovine serum, 100 U/mL penicillin, 100 µg/mL streptomycin, and insulin-transferrin-selenium (ITS) supplement.
- Propagate podocytes at 33°C (permissive conditions) and induce differentiation by moving them to 37°C for 10-14 days.

4.2.2. ROS Measurement:

- Reagents:
 - Angiotensin II (Ang II)
 - **AC1903**
 - 2',7'-dichlorodihydrofluorescein diacetate (CM-H2DCFDA) fluorescent probe
 - Hanks' Balanced Salt Solution (HBSS)
- Procedure:
 - Seed differentiated podocytes into 96-well black-walled plates.
 - Pre-incubate the cells with **AC1903** (e.g., 30 µM) or vehicle (DMSO) in serum-free medium for 1 hour.
 - Stimulate the cells with Ang II (e.g., 1 µM) for the desired time (e.g., 30 minutes to 24 hours).
 - After stimulation, wash the cells twice with warm HBSS.

- Load the cells with 10 μ M CM-H2DCFDA in HBSS and incubate for 30 minutes at 37°C in the dark.
- Wash the cells twice with HBSS to remove excess probe.
- Measure the fluorescence intensity using a fluorescence plate reader with excitation at ~485 nm and emission at ~535 nm.

In Vivo Efficacy in a Dahl Salt-Sensitive Rat Model of FSGS

This protocol describes the induction of FSGS in Dahl salt-sensitive rats and the evaluation of **AC1903**'s therapeutic effects.

4.3.1. Animal Model and Treatment:

- Use male Dahl salt-sensitive rats (e.g., 6-8 weeks old).
- Induce hypertension and kidney damage by feeding the rats a high-salt diet (e.g., 4-8% NaCl) for a specified period (e.g., 4-8 weeks).
- Administer **AC1903** (e.g., 50 mg/kg, intraperitoneally, twice daily) or vehicle to a separate group of rats, starting either at the beginning of the high-salt diet or after the onset of proteinuria.

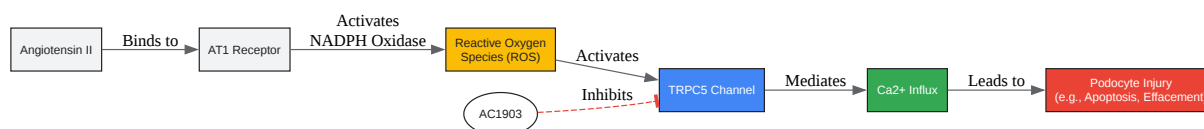
4.3.2. Assessment of Renal Function and Injury:

- Proteinuria Measurement:
 - House rats in metabolic cages to collect 24-hour urine samples at regular intervals.
 - Measure the total urine protein concentration using a suitable method, such as the Bradford assay or a turbidimetric assay with sulfosalicylic acid.
 - Express proteinuria as total protein excreted per 24 hours.
- Histological Analysis for Podocyte Number:

- At the end of the study, euthanize the rats and perfuse the kidneys with phosphate-buffered saline (PBS) followed by 4% paraformaldehyde.
- Embed the kidneys in paraffin and cut 4 μ m sections.
- Perform immunohistochemistry using an antibody against a podocyte-specific marker, such as Wilms' tumor 1 (WT1) or synaptopodin.
- Count the number of podocyte nuclei per glomerulus in a predefined number of glomeruli per animal.
- Calculate the average podocyte number per glomerulus for each experimental group.

Visualizations

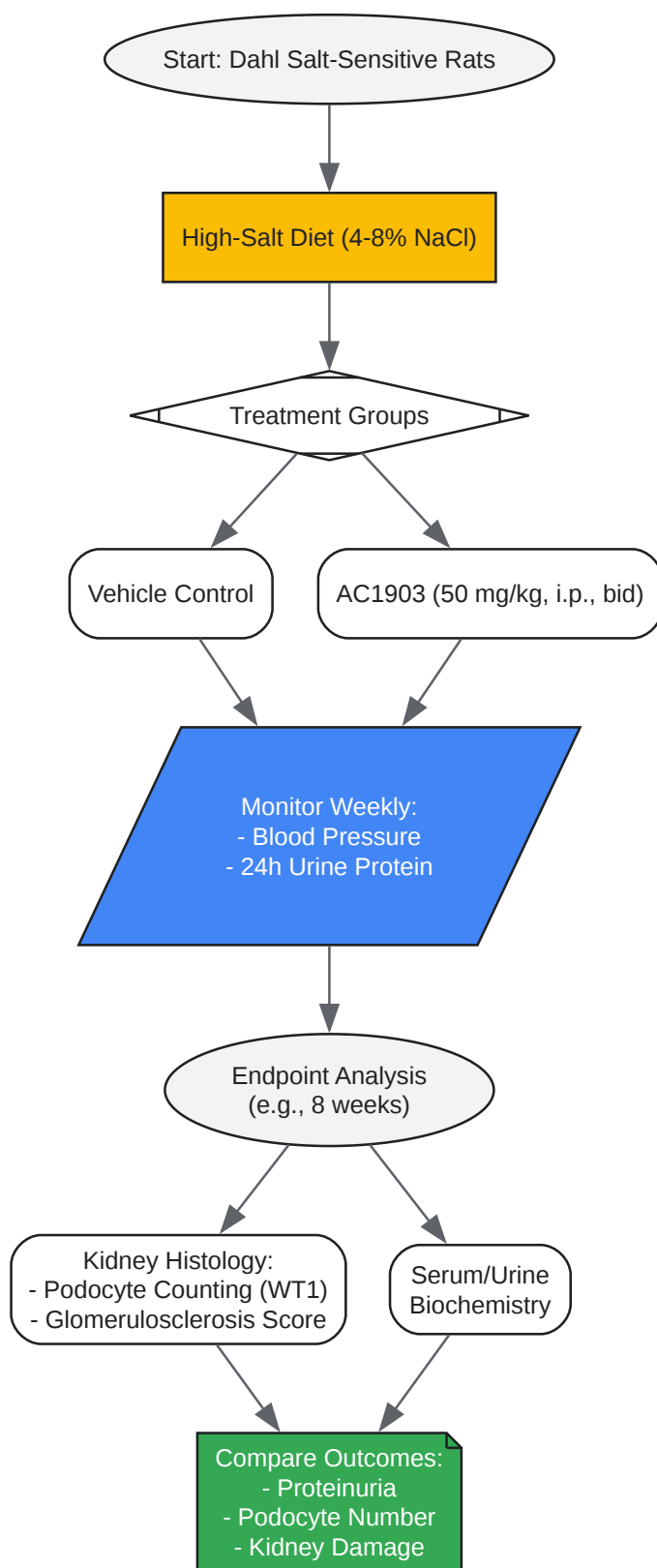
Signaling Pathway of Angiotensin II-Induced Podocyte Injury and TRPC5 Involvement



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Caption: Angiotensin II signaling cascade leading to podocyte injury via ROS and TRPC5.

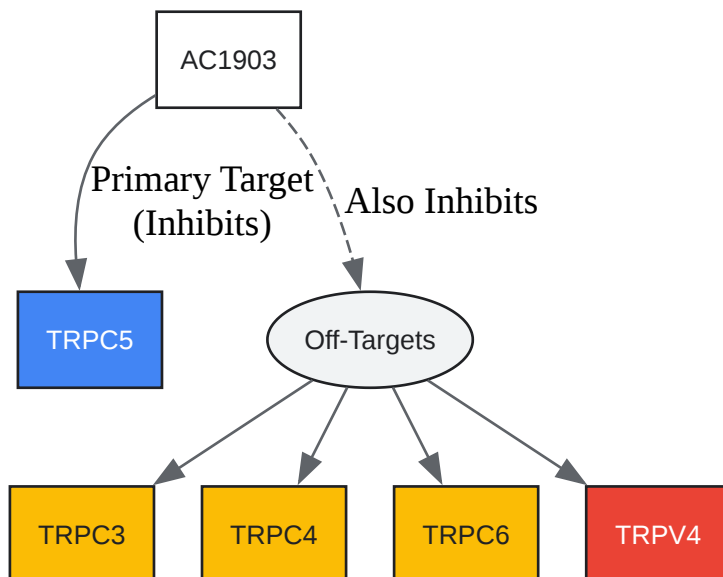
Experimental Workflow for Assessing AC1903 Efficacy in a Rat Model of FSGS



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Caption: Workflow for in vivo evaluation of **AC1903** in a Dahl rat model of FSGS.

Logical Relationship of AC1903 Selectivity



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Caption: Target and off-target inhibitory profile of **AC1903**.

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